

Applications of Diphenyl N-Cyanocarbonimidate in Medicinal Chemistry: Synthesis of Anthelmintic Agents

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Compound of Interest

Compound Name: Diphenyl N-cyanocarbonimidate

Cat. No.: B1361328

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Introduction

Diphenyl N-cyanocarbonimidate is a versatile reagent in organic synthesis, primarily utilized as a one-carbon electrophile for the construction of various heterocyclic scaffolds.[1] In medicinal chemistry, its most notable application is in the synthesis of benzimidazoles, a class of compounds with a broad spectrum of biological activities, including anthelmintic properties. [2][3] This reagent facilitates a cyclization reaction with substituted o-phenylenediamines to yield 2-cyanamidobenzimidazoles, which are potent inhibitors of tubulin polymerization in parasites.[2][4][5]

Application Note: Synthesis of Anthelmintic 2-Cyanamidobenzimidazoles

Diphenyl N-cyanocarbonimidate serves as a key reagent in the synthesis of 2-cyanamidobenzimidazoles, a class of compounds investigated for their anthelmintic activity. The reaction proceeds through an N-cyano-O-phenylisourea intermediate, which then undergoes cyclization to form the benzimidazole ring system.

General Reaction Scheme:

The synthesis involves a two-step process. First, **diphenyl N-cyanocarbonimidate** reacts with an o-phenylenediamine at one of the amino groups to form an N-phenyl-N'-cyano-O-

phenylisourea intermediate. This intermediate then undergoes intramolecular cyclization, with the elimination of phenol, to yield the final 2-cyanamidobenzimidazole product.

Biological Activity

The resulting 2-cyanamidobenzimidazole derivatives have demonstrated anthelmintic activity. [2] While specific quantitative data for a series of these compounds synthesized directly from **diphenyl N-cyanocarbonimidate** is not readily available in the cited literature, the broader class of benzimidazole anthelmintics, which includes this scaffold, is well-established. For context, the following table includes representative anthelmintic activity data for related benzimidazole compounds.

Table 1: Anthelmintic Activity of Representative Benzimidazole Derivatives

Compound	Target Parasite	Activity Metric	Value
Mebendazole	Nematospiroides dubius (mouse)	ED50	8.6 mg/kg
Fenbendazole	Haemonchus contortus (sheep)	LD100	5.0 mg/kg
Albendazole	Trichinella spiralis (rat)	ED50	0.5 mg/kg

Note: This data is representative of the benzimidazole class of anthelmintics and is provided for context. Specific activity data for 2-cyanamidobenzimidazoles synthesized via **diphenyl N-cyanocarbonimidate** is not available in the provided search results.

Experimental Protocols

Protocol 1: General Synthesis of 2-Cyanamidobenzimidazoles

This protocol is a generalized procedure based on the reaction of N-cyano-O-phenylisourea intermediates with o-phenylenediamines.[2]

Materials:

- **Diphenyl N-cyanocarbonimidate**

- Substituted o-phenylenediamine
- Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
- Phenol (for monitoring reaction completion)

Procedure:

- Formation of the N-cyano-O-phenylisourea intermediate:
 - Dissolve **diphenyl N-cyanocarbonimidate** in an anhydrous aprotic solvent under an inert atmosphere.
 - Add an equimolar amount of the substituted o-phenylenediamine to the solution.
 - Stir the reaction mixture at room temperature and monitor the formation of the intermediate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Cyclization to 2-Cyanamidobenzimidazole:
 - Upon formation of the intermediate, gently heat the reaction mixture to facilitate intramolecular cyclization.
 - Monitor the reaction for the disappearance of the intermediate and the formation of the product, as well as the elimination of phenol.
 - Once the reaction is complete, cool the mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-cyanamidobenzimidazole.

Protocol 2: Synthesis of **Diphenyl N-cyanocarbonimidate**

This is a general protocol for the synthesis of the reagent itself.[\[2\]](#)

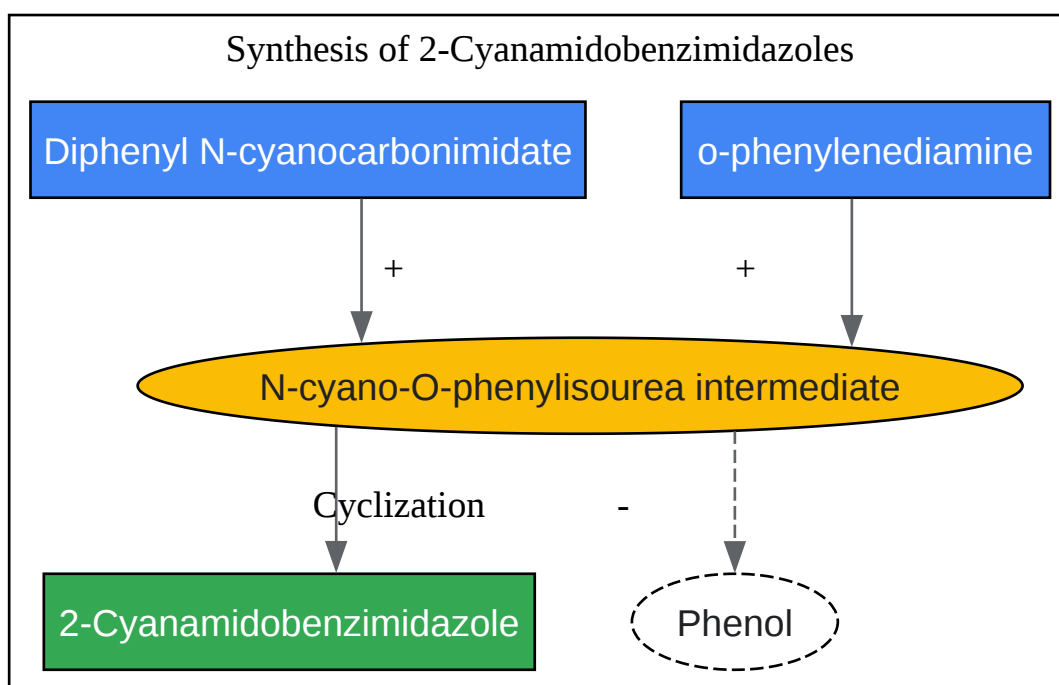
Materials:

- Diphenylcarbodiimide
- Cyanogen chloride
- Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

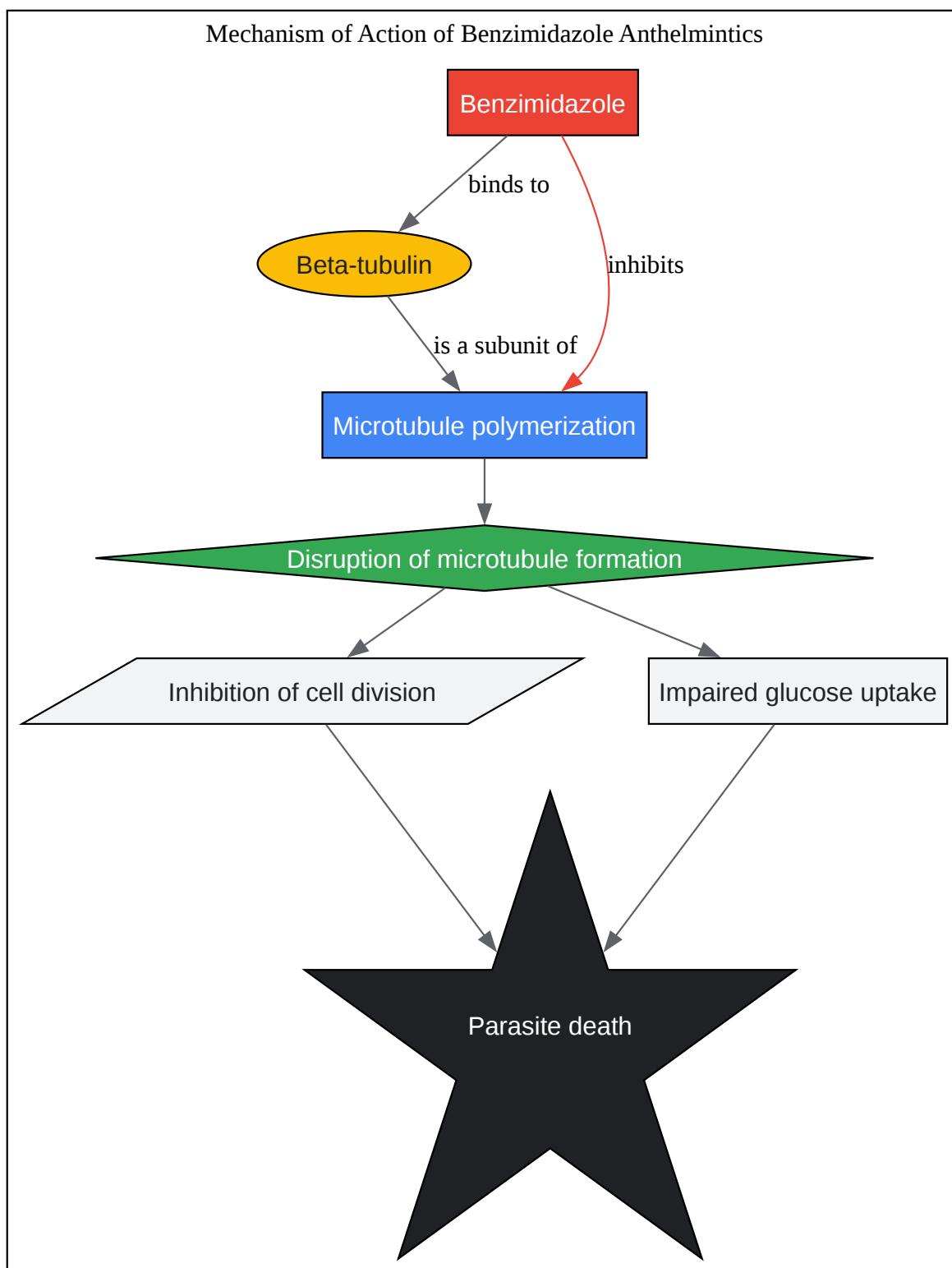
- Dissolve diphenylcarbodiimide in an anhydrous aprotic solvent in a reaction vessel equipped with a stirrer and under a fume hood.
- Cool the solution in an ice bath.
- Slowly bubble cyanogen chloride gas through the solution or add a solution of cyanogen chloride in the same solvent dropwise.
- Maintain the reaction at a low temperature and stir for several hours.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, carefully remove the excess cyanogen chloride by purging with an inert gas.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization to yield **diphenyl N-cyanocarbonimide** as a white to off-white solid.

Visualizations



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Caption: Synthetic pathway for 2-cyanamidobenzimidazoles.



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Caption: Signaling pathway of benzimidazole anthelmintics.

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